molecular formula C8H12N2O B14166760 N-(1-Cyanocyclopentyl)acetamide CAS No. 5009-09-6

N-(1-Cyanocyclopentyl)acetamide

Cat. No.: B14166760
CAS No.: 5009-09-6
M. Wt: 152.19 g/mol
InChI Key: CIKRIBWMWUAUPO-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)acetamide is a specialized organic compound characterized by a cyclopentyl ring substituted with a nitrile (-CN) group and an acetamide (-NHCOCH₃) moiety. Its molecular formula is C₈H₁₂N₂O, and it serves as a critical intermediate in synthetic chemistry, particularly for constructing thiazoline derivatives (e.g., compounds 4a–4i in ) . The compound is synthesized via the Reihlen, Hessling, Hühn, and Weinbrenner method, involving nitrile reduction using Raney nickel to yield amine intermediates . Its structural features, including the compact cyclopentyl ring and electron-withdrawing nitrile group, make it a versatile precursor for further functionalization.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(11)10-8(6-9)4-2-3-5-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKRIBWMWUAUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198201
Record name Acetamide, N-(1-cyanocyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5009-09-6
Record name Acetamide, N-(1-cyanocyclopentyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-cyanocyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopentyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of cyclopentanone with potassium cyanide and acetic anhydride. The reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocyclopentyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

N-(1-Cyanocyclopentyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The acetamide moiety can interact with enzymes, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Cyclohexyl Analogue: N-(1-Cyanocyclohexyl)acetamide

  • Molecular Formula : C₉H₁₄N₂O .
  • Structural Differences : The cyclohexyl ring introduces increased steric bulk and altered lipophilicity compared to the cyclopentyl ring in the target compound.
  • Applications : Used as a biochemical reagent, but its synthetic utility is less documented than the cyclopentyl derivative .
  • Key Insight : The larger ring size may reduce reactivity in certain synthetic pathways due to steric hindrance.

Chlorinated Aromatic Acetamides

  • Examples: 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (C₁₁H₁₅ClNO) and derivatives .
  • Structural Differences : Aromatic substituents (e.g., ethyl-methylphenyl) and chlorine atoms replace the cyclopentyl and nitrile groups.
  • Applications : Prioritized as pesticide metabolites or transformation products (TPs) in environmental studies .

Trichloro-Substituted Acetamides

  • Examples: N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (C₈H₅Cl₄NO) .
  • Structural Differences : Trichloroacetyl group and meta-substituted aryl rings dominate, contrasting with the aliphatic cyclopentyl backbone.
  • Applications : Studied for crystal geometry; electron-withdrawing groups (e.g., nitro) significantly alter lattice parameters .
  • Key Insight : Trichloro derivatives exhibit rigid crystalline structures, unlike the more flexible cyclopentyl-based target compound.

Pyridazinone and Benzothiazole Derivatives

  • Examples : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)pyridazin-1-yl]acetamide (C₂₂H₂₀BrN₃O₃) .
  • Structural Differences: Heteroaromatic cores (pyridazinone, benzothiazole) and methoxybenzyl groups replace the cyclopentyl ring.
  • Applications : Act as formyl peptide receptor (FPR) agonists, inducing calcium mobilization in neutrophils .
  • Key Insight : Aromatic heterocycles enhance receptor-binding specificity, a trait absent in the target compound.

Alkyl Chain Variants: N-(1-Cyanocyclopentyl)pentanamide

  • Molecular Formula : C₁₁H₁₈N₂O .
  • Structural Differences : A pentanamide (-NHCOC₄H₉) chain replaces the acetamide group.
  • Applications : Used as a reference standard in pharmaceutical quality control (QC) .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Method Applications Notable Properties
N-(1-Cyanocyclopentyl)acetamide C₈H₁₂N₂O Cyclopentyl, CN, Acetamide Reihlen et al. method Intermediate for thiazoline deriv Precursor for amine synthesis
N-(1-Cyanocyclohexyl)acetamide C₉H₁₄N₂O Cyclohexyl, CN, Acetamide Not specified Biochemical reagent Larger ring size affects properties
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide C₁₁H₁₅ClNO Chloro, Ethyl-methylphenyl Environmental TP prioritization Pesticide metabolite Electrophilic reactivity
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide C₈H₅Cl₄NO Trichloro, Aromatic substituents Crystal structure analysis Crystal geometry studies Rigid crystalline lattice
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)pyridazin-1-yl]acetamide C₂₂H₂₀BrN₃O₃ Pyridazinone, Methoxybenzyl Not specified FPR receptor agonist Calcium mobilization activity
N-(1-Cyanocyclopentyl)pentanamide C₁₁H₁₈N₂O Cyclopentyl, CN, Pentanamide Custom synthesis Pharmaceutical QC Enhanced lipophilicity

Research Findings and Insights

  • Reactivity: The nitrile group in this compound facilitates reduction to amines, enabling downstream synthesis of thiourea and thiazoline derivatives . In contrast, trichloroacetamides exhibit stability due to strong electron-withdrawing effects .
  • Biological Activity: While pyridazinone and benzothiazole derivatives show receptor-specific agonism , the target compound’s primary role is synthetic rather than therapeutic.
  • Environmental Impact : Chlorinated acetamides (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) are prioritized as TPs due to persistence, whereas the target compound’s environmental fate is less studied .

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